
3-Ethylidene-1-methylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylidene-1-methylcyclohex-1-ene is an organic compound with the molecular formula C9H14. It is a derivative of cyclohexene, characterized by the presence of an ethylidene group at the third position and a methyl group at the first position of the cyclohexene ring. This compound is a type of cyclic olefin, which are known for their applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, the reaction of 1-methylcyclohexene with ethylidene chloride in the presence of a strong base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as palladium or platinum can be used to facilitate the addition of ethylidene groups to cyclohexene derivatives. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters.
化学反応の分析
Types of Reactions
3-Ethylidene-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexenes
科学的研究の応用
3-Ethylidene-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic olefins.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific mechanical and chemical properties.
作用機序
The mechanism by which 3-Ethylidene-1-methylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bonds, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
類似化合物との比較
Similar Compounds
- 3-Methylcyclohex-1-ene
- 1-Methylcyclohexene
- 4-Methylcyclohexene
Comparison
3-Ethylidene-1-methylcyclohex-1-ene is unique due to the presence of both an ethylidene and a methyl group on the cyclohexene ring This structural feature imparts distinct chemical reactivity and physical properties compared to similar compounds like 3-Methylcyclohex-1-ene, which lacks the ethylidene group, or 1-Methylcyclohexene, which has a different substitution pattern
特性
CAS番号 |
61096-28-4 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
3-ethylidene-1-methylcyclohexene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-5-8(2)7-9/h3,7H,4-6H2,1-2H3 |
InChIキー |
IOJWVKZSGNKOHA-UHFFFAOYSA-N |
正規SMILES |
CC=C1CCCC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)

![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
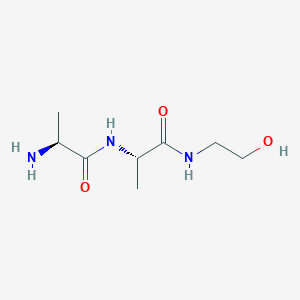
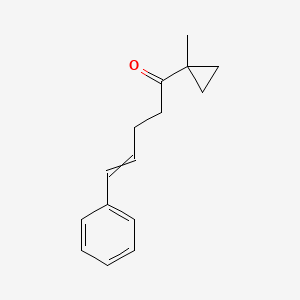
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
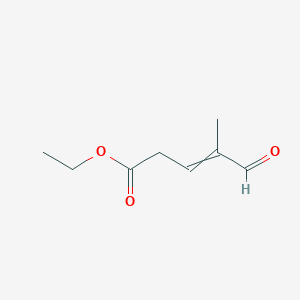
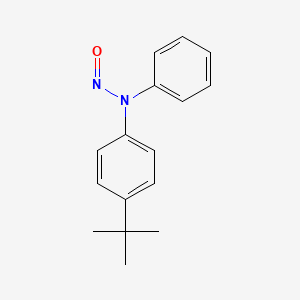
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
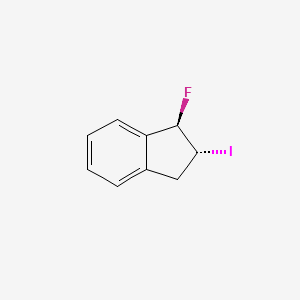
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
